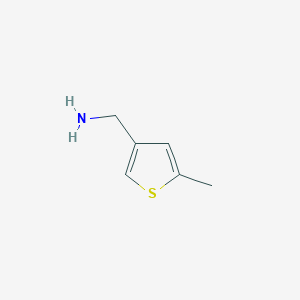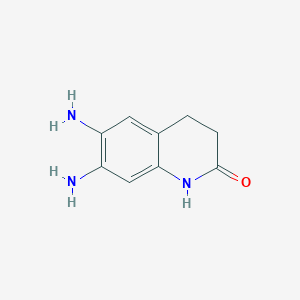![molecular formula C15H12O2 B3045362 1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl- CAS No. 10557-19-4](/img/structure/B3045362.png)
1,2-Propanedione, 1-[1,1'-biphenyl]-4-yl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- is a chemical compound with the molecular formula C15H12O2. It is an α-diketone that consists of a propane backbone with keto substituents at positions 1 and 2, and a biphenyl group attached at position 1. This compound is known for its applications in various fields, including organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5-C6H5} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C6H5-C6H4-COCH3} ]
Another method involves the oxidation of 1-phenyl-1,2-propanediol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In industrial settings, the production of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl ring or the diketone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols, diols
Substitution: Halogenated biphenyls, substituted diketones
Wissenschaftliche Forschungsanwendungen
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, polymers, and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include oxidative stress, signal transduction, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- can be compared with other similar compounds such as:
1-Phenyl-1,2-propanedione: Similar structure but lacks the biphenyl group.
Benzil (1,2-diphenylethane-1,2-dione): Contains two phenyl groups but no biphenyl moiety.
Acetylbenzoyl: A simpler structure with only one phenyl group.
The uniqueness of 1,2-Propanedione, 1-[1,1’-biphenyl]-4-yl- lies in its biphenyl group, which imparts distinct chemical and physical properties, making it valuable in specific applications.
Eigenschaften
CAS-Nummer |
10557-19-4 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
1-(4-phenylphenyl)propane-1,2-dione |
InChI |
InChI=1S/C15H12O2/c1-11(16)15(17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
ABGGLWZBRNDCNK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Oxaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B3045284.png)


![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3045288.png)
![3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B3045289.png)


![methyl 5-chloro-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B3045295.png)

![7-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B3045298.png)


